sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide
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Overview
Description
Sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide is a complex organic compound that features a pyridine ring substituted with benzyloxy and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions where a benzyloxy halide reacts with the pyridine derivative.
Sulfonylation: The benzenesulfonyl group is introduced through sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide has several applications in scientific research:
Mechanism of Action
The mechanism of action of sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity . The benzyloxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Sodium N-(benzenesulfonyl)-3-(methoxy)pyridin-2-aminide
- Sodium N-(benzenesulfonyl)-3-(ethoxy)pyridin-2-aminide
- Sodium N-(benzenesulfonyl)-3-(propoxy)pyridin-2-aminide
Uniqueness
Sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
sodium;benzenesulfonyl-(3-phenylmethoxypyridin-2-yl)azanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N2O3S.Na/c21-24(22,16-10-5-2-6-11-16)20-18-17(12-7-13-19-18)23-14-15-8-3-1-4-9-15;/h1-13H,14H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHRGQJPFAGKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)[N-]S(=O)(=O)C3=CC=CC=C3.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N2NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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